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Compound of Interest

Compound Name: 1,7-Heptanediamine

Cat. No.: B1222138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,7-Heptanediamine, a linear aliphatic diamine, serves as a versatile building block in organic

synthesis and materials science. This technical guide provides a comprehensive overview of its

chemical structure, physicochemical properties, synthesis, and key applications, with a

particular focus on its emerging role in drug development. Detailed experimental protocols,

quantitative data, and visual representations of relevant biological pathways are presented to

support advanced research and development activities.

Chemical Structure and Identification
1,7-Heptanediamine, also known as heptamethylenediamine, consists of a seven-carbon

aliphatic chain with primary amino groups at both termini. This structure imparts flexibility and

reactivity, making it a valuable bifunctional monomer and linker.

Chemical Structure:

Identifiers:
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Identifier Value

IUPAC Name heptane-1,7-diamine[1]

CAS Number 646-19-5[1]

Molecular Formula C₇H₁₈N₂[1]

Molecular Weight 130.23 g/mol [1]

InChI Key PWSKHLMYTZNYKO-UHFFFAOYSA-N[1]

| SMILES | NCCCCCCCN[1] |

Physicochemical Properties
The physical and chemical properties of 1,7-heptanediamine are summarized in the tables

below. These properties are crucial for its handling, storage, and application in various

chemical processes.

Table 2.1: Physical Properties of 1,7-Heptanediamine

Property Value Reference

Appearance
White to light yellow crystalline

solid
[2]

Melting Point 26-29 °C [2]

Boiling Point 223-225 °C [2]

Density 0.86 g/cm³ [2]

Flash Point 190 °F (88 °C) [2]

Water Solubility Soluble [2][3]

Solubility in Organic Solvents
Soluble in ethanol, acetone,

ether, and benzene
[2][3]

pKa (predicted) 10.95 ± 0.10 [2]
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Table 2.2: Spectral Data of 1,7-Heptanediamine

Spectrum Type Key Peaks/Signals Reference

¹H NMR
Data available in spectral

databases.
[1]

¹³C NMR
Data available in spectral

databases.
[1][4]

IR (Infrared)
Characteristic peaks for N-H

and C-H stretching.
[1]

Mass Spectrometry (GC-MS) Top peak at m/z 30. [1]

Synthesis and Reactions
Synthesis
A common laboratory-scale synthesis of 1,7-heptanediamine involves the reduction of

pimelonitrile.

Experimental Protocol: Reduction of Pimelonitrile

Materials:

Pimelonitrile

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

Anhydrous diethyl ether or ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a

solution of pimelonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄
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reduction or ethanol for catalytic hydrogenation) is prepared.

For LiAlH₄ reduction: The solution of pimelonitrile is added dropwise to a stirred suspension

of LiAlH₄ in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction

mixture is allowed to warm to room temperature and then refluxed for several hours.

For catalytic hydrogenation: The ethanolic solution of pimelonitrile is introduced into a high-

pressure autoclave containing a catalytic amount of Raney Nickel. The autoclave is then

pressurized with hydrogen gas and heated.

Work-up: After the reaction is complete (monitored by TLC or GC), the reaction is carefully

quenched. For the LiAlH₄ reduction, this is typically done by the sequential addition of water

and aqueous NaOH. The resulting precipitate is filtered off, and the organic layer is

separated. For the catalytic hydrogenation, the catalyst is filtered off.

The crude 1,7-heptanediamine is then purified by distillation under reduced pressure.

Key Reactions
1,7-Heptanediamine readily undergoes reactions typical of primary amines, making it a

valuable monomer for polymerization and a scaffold for the synthesis of more complex

molecules.

Reaction with Acyl Chlorides to Form Polyamides:

1,7-Heptanediamine reacts with dicarboxylic acid chlorides (diacyl chlorides) in a

condensation polymerization to form polyamides.[5]

Experimental Protocol: Synthesis of a Polyamide from 1,7-Heptanediamine and a Diacyl

Chloride

Materials:

1,7-Heptanediamine

A diacyl chloride (e.g., sebacoyl chloride)

An inert solvent (e.g., dichloromethane or chloroform)
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A base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

Procedure:

A solution of 1,7-heptanediamine and the base in the inert solvent is prepared in a beaker.

A solution of the diacyl chloride in the same solvent is carefully layered on top of the diamine

solution.

The polyamide forms at the interface of the two layers. The polymer film can be drawn out

continuously from the interface.

The resulting polyamide is then washed with water and a suitable organic solvent to remove

unreacted monomers and byproducts, and then dried.

Applications in Drug Development
The bifunctional nature of 1,7-heptanediamine makes it an attractive component in the design

of various therapeutic agents and tools.

Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase,

connected by a linker. The properties of the linker, such as its length, rigidity, and solubility, are

critical for the efficacy of the PROTAC. Aliphatic diamines like 1,7-heptanediamine are

commonly used as building blocks for these linkers.

Logical Relationship of a PROTAC:

Target Protein

PROTAC

Binds to

UbiquitinationInduces

E3 Ubiquitin Ligase

Binds to ProteasomeTargets for Protein DegradationLeads to

Click to download full resolution via product page
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Caption: Logical workflow of PROTAC-mediated protein degradation.

Scaffold for Enzyme Inhibitors
Derivatives of 1,7-heptanediamine have been investigated as inhibitors of various enzymes. A

notable example is their use in the development of inhibitors for deoxyhypusine synthase.

Deoxyhypusine Synthase Inhibition Pathway:

Deoxyhypusine synthase is a key enzyme in the post-translational modification of eukaryotic

translation initiation factor 5A (eIF5A), a process essential for cell proliferation. Inhibition of this

enzyme is a potential therapeutic strategy for diseases characterized by excessive cell growth,

such as cancer. Derivatives of 1,7-heptanediamine have been shown to be potent inhibitors of

this enzyme.[1]
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Caption: Inhibition of the deoxyhypusine synthesis pathway by 1,7-heptanediamine
derivatives.

Safety and Handling
1,7-Heptanediamine is classified as a corrosive substance that can cause severe skin burns

and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1222138?utm_src=pdf-body-img
https://www.benchchem.com/product/b1222138?utm_src=pdf-body
https://www.benchchem.com/product/b1222138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


materials such as strong oxidizing agents. For detailed safety information, refer to the Safety

Data Sheet (SDS).

Conclusion
1,7-Heptanediamine is a valuable and versatile chemical with a well-defined structure and a

range of useful properties. Its applications extend from the production of polymers to a scaffold

in the design of sophisticated therapeutic agents. This guide has provided a technical overview

of its key characteristics and applications, including detailed experimental context, to aid

researchers and professionals in its effective and safe utilization. As research into targeted

protein degradation and enzyme inhibition continues to grow, the importance of building blocks

like 1,7-heptanediamine in medicinal chemistry is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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